molecular formula C26H38O3 B14373225 2-Oxo-2-phenylethyl octadec-3-ynoate CAS No. 90123-96-9

2-Oxo-2-phenylethyl octadec-3-ynoate

Cat. No.: B14373225
CAS No.: 90123-96-9
M. Wt: 398.6 g/mol
InChI Key: CCZIHORZPKXFCO-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-3-ynoate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-3-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-3-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure the reaction proceeds smoothly and the product is of high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃) are used for aromatic substitutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Octadecenoic acid, 2-oxo-2-phenylethyl ester: Similar structure but with a double bond instead of a triple bond.

    2-Oxo-2-phenylethyl acetate: Similar structure but with a shorter carbon chain.

Uniqueness

2-Oxo-2-phenylethyl octadec-3-ynoate is unique due to its alkyne group, which imparts distinct reactivity compared to similar compounds with alkenes or shorter carbon chains. This uniqueness makes it valuable for specific applications in organic synthesis and biological research.

Properties

CAS No.

90123-96-9

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-3-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-14,22-23H2,1H3

InChI Key

CCZIHORZPKXFCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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